Methyl 8-methyl-1,2,3,4-tetrahydroquinoline-6-carboxylate Methyl 8-methyl-1,2,3,4-tetrahydroquinoline-6-carboxylate
Brand Name: Vulcanchem
CAS No.: 2089256-99-3
VCID: VC4862838
InChI: InChI=1S/C12H15NO2/c1-8-6-10(12(14)15-2)7-9-4-3-5-13-11(8)9/h6-7,13H,3-5H2,1-2H3
SMILES: CC1=CC(=CC2=C1NCCC2)C(=O)OC
Molecular Formula: C12H15NO2
Molecular Weight: 205.257

Methyl 8-methyl-1,2,3,4-tetrahydroquinoline-6-carboxylate

CAS No.: 2089256-99-3

Cat. No.: VC4862838

Molecular Formula: C12H15NO2

Molecular Weight: 205.257

* For research use only. Not for human or veterinary use.

Methyl 8-methyl-1,2,3,4-tetrahydroquinoline-6-carboxylate - 2089256-99-3

Specification

CAS No. 2089256-99-3
Molecular Formula C12H15NO2
Molecular Weight 205.257
IUPAC Name methyl 8-methyl-1,2,3,4-tetrahydroquinoline-6-carboxylate
Standard InChI InChI=1S/C12H15NO2/c1-8-6-10(12(14)15-2)7-9-4-3-5-13-11(8)9/h6-7,13H,3-5H2,1-2H3
Standard InChI Key AEOSUHUYLKXMRW-UHFFFAOYSA-N
SMILES CC1=CC(=CC2=C1NCCC2)C(=O)OC

Introduction

Structural and Molecular Characteristics

Core Structure and Substitution Patterns

The compound features a tetrahydroquinoline backbone, which consists of a benzene ring fused to a partially saturated pyridine ring. Key substitutions include:

  • Methyl ester group (-COOCH₃) at the 6-position, which enhances lipophilicity and influences reactivity.

  • Methyl group (-CH₃) at the 8-position, contributing to steric effects and electronic modulation.

The molecular formula is inferred as C₁₂H₁₅NO₂, with a molecular weight of 205.25 g/mol (calculated from analogs ). For comparison:

  • The 8-ethyl analog (C₁₃H₁₇NO₂) has a molecular weight of 219.28 g/mol .

  • The unsubstituted analog (C₁₁H₁₃NO₂) weighs 191.23 g/mol .

Predicted Physicochemical Properties

Based on structurally related compounds , the following properties are anticipated:

PropertyValue (Predicted)
Density1.10–1.15 g/cm³
Melting Point68–72 °C
Boiling Point330–340 °C
pKa2.5–3.0 (carboxylic acid)
LogP (Octanol-Water)1.5–2.0

The methyl group at the 8-position likely increases hydrophobicity compared to the unsubstituted variant, as seen in the ethyl analog’s higher molecular weight and logP .

Synthesis and Manufacturing

Synthetic Routes

While no direct synthesis reports exist for the 8-methyl derivative, two plausible pathways can be extrapolated from methods used for analogous compounds:

Pictet-Spengler Cyclization

A starting material such as 4-methylphenethylamine could undergo cyclization with a carbonyl compound (e.g., methyl glyoxylate) under acidic conditions to form the tetrahydroquinoline core. Subsequent esterification or functional group interconversion would introduce the methyl ester .

Friedländer Synthesis

Condensation of 8-methyl-2-aminobenzaldehyde with a β-keto ester (e.g., methyl acetoacetate) in the presence of a Lewis acid catalyst could yield the quinoline skeleton, followed by selective hydrogenation to saturate the pyridine ring .

Industrial-Scale Production Challenges

  • Regioselectivity: Ensuring methylation occurs exclusively at the 8-position requires careful control of reaction conditions.

  • Purification: Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (ethanol/water) may be needed to achieve >95% purity .

Chemical Reactivity and Functionalization

Key Reaction Types

  • Oxidation: The tetrahydroquinoline core can undergo oxidation to yield fully aromatic quinoline derivatives, potentially useful in medicinal chemistry .

  • Ester Hydrolysis: Under basic conditions (e.g., NaOH/EtOH), the methyl ester converts to a carboxylic acid, enabling further derivatization .

  • Electrophilic Substitution: The aromatic ring may undergo nitration or sulfonation at the 5- or 7-positions, guided by the electron-donating methyl group .

Stability Considerations

  • Thermal Stability: Predicted decomposition above 250°C, similar to methyl 1,2,3,4-tetrahydroquinoline-6-carboxylate .

  • Photolability: The conjugated system may necessitate storage in amber containers to prevent UV-induced degradation.

Applications in Scientific Research

Medicinal Chemistry

  • Lead Optimization: The methyl ester serves as a prodrug moiety for carboxylic acid-containing drug candidates.

  • Structure-Activity Relationship (SAR) Studies: Systematic variation of the 8-position substituent to optimize target binding .

Material Science

  • Ligand Design: Coordination with transition metals (e.g., Ru, Pd) for catalytic applications.

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